4-Propoxybenzohydrazide
Overview
Description
4-Propoxybenzohydrazide is a chemical compound with the CAS Number: 64328-60-5 . It has a molecular weight of 194.23 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the Inchi Code: 1S/C10H14N2O2/c1-2-7-14-9-5-3-8(4-6-9)10(13)12-11/h3-6H,2,7,11H2,1H3,(H,12,13) .Scientific Research Applications
Pesticide Analysis
4-Propoxybenzohydrazide plays a role in the field of pesticide analysis. Boeris et al. (2014) utilized high-performance liquid chromatography combined with multivariate curve resolution for the quantification of common pesticides including propoxur, carbaryl, and others in complex matrices such as fruit and vegetable samples (Boeris, Arancibia, & Olivieri, 2014).
Electrochemical Immunosenors
In 2020, Shi et al. developed an electrochemical immunosensor for aflatoxin B1 using Au nanoparticles-poly 4-aminobenzoic acid supported graphene. This method demonstrates the potential of 4-aminobenzoic acid derivatives, closely related to this compound, in sensitive and specific detection of toxins in agricultural products (Shi et al., 2020).
Antioxidant/Radical Scavenger Activity
This compound and its derivatives have been researched for their antioxidant properties. For example, Kálai et al. (2009) identified a highly active PARP inhibitor with antioxidant/radical scavenger activity among 4-carboxamido-1H-benzimidazoles substituted with nitroxides (Kálai et al., 2009).
Antimicrobial Applications
Derivatives of this compound have shown potential in antimicrobial applications. Kardile and Kalyane (2010) synthesized thiomorpholine derivatives, including 4-thiomorpholin-4ylbenzohydrazide, and tested them for antimicrobial activity, revealing new bioactive molecules with potential therapeutic applications (Kardile & Kalyane, 2010).
Nanoparticle Systems for Fungicide Delivery
In agricultural applications, this compound derivatives can be involved in the development of nanoparticle systems for the controlled release of fungicides. Campos et al. (2015) investigated solid lipid nanoparticles and polymeric nanocapsules as carriers for fungicides, which could lead to more efficient and environmentally friendly pest control solutions (Campos et al., 2015).
Apoptosis-Inducing Properties in Cancer Research
Derivatives of this compound have been explored for their anticancer properties. Magedov et al. (2007) discovered new heterocyclic podophyllotoxin analogues with apoptosis-inducing properties in cancer cells, providing potential leads in anticancer drug design (Magedov et al., 2007).
Mechanism of Action
Biochemical Pathways
Compounds with similar structures have been shown to influence various biochemical pathways, suggesting that 4-propoxybenzohydrazide may have similar effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and presence of other compounds can affect its stability and activity. Specific studies on how these environmental factors influence this compound’s action are currently lacking .
Biochemical Analysis
Biochemical Properties
4-Propoxybenzohydrazide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidative stress responses, such as catalase and superoxide dismutase. These interactions help in neutralizing reactive oxygen species (ROS) and protecting cells from oxidative damage. Additionally, this compound can bind to specific proteins, altering their conformation and activity, which can influence various cellular processes .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in downstream signaling pathways. This compound also affects gene expression by interacting with transcription factors and altering their binding to DNA. Furthermore, this compound can impact cellular metabolism by influencing the activity of metabolic enzymes, thereby altering the flux of metabolites through various pathways .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, this compound can bind to the active sites of enzymes, either inhibiting or activating their catalytic activity. This compound can also interact with DNA and RNA, affecting the transcription and translation processes. Additionally, this compound can modulate the activity of transcription factors, leading to changes in gene expression and subsequent cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with alterations in cellular function, including changes in cell proliferation, differentiation, and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects, such as reducing oxidative stress and enhancing cellular function. At high doses, this compound can exhibit toxic or adverse effects, including cellular damage, inflammation, and organ toxicity. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. This compound can influence metabolic flux by modulating the activity of key enzymes, leading to changes in the levels of metabolites. For example, this compound can affect the glycolytic pathway by altering the activity of enzymes such as hexokinase and pyruvate kinase. Additionally, it can impact the tricarboxylic acid (TCA) cycle by modulating the activity of enzymes like citrate synthase and succinate dehydrogenase .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. This compound can be transported across cell membranes via specific transporters, such as organic anion transporters and ATP-binding cassette (ABC) transporters. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, this compound can be localized to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, it can be targeted to the nucleus, affecting gene expression and DNA repair processes .
Properties
IUPAC Name |
4-propoxybenzohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-2-7-14-9-5-3-8(4-6-9)10(13)12-11/h3-6H,2,7,11H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPDVPMYHIZEJBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50366264 | |
Record name | 4-propoxybenzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50366264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64328-60-5 | |
Record name | 4-propoxybenzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50366264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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